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Compound of Interest |

Compound Name: CCK (26-31) (non-sulfated)
CAS No.: 89911-64-8
Cat. No.: B1496556

Executive Summary & Biological Context

The peptide CCK 26-31 (Sequence: Asp-Tyr-Met-Gly-Trp-Met) is the N-terminal hexapeptide
fragment generated from the metabolic cleavage of Cholecystokinin-8 (CCK-8) by Neutral
Endopeptidase (NEP/Neprilysin; EC 3.4.24.11).

Confirming this specific sequence is critical in drug development when assessing the metabolic
stability of CCK analogs or mapping protease activity in tissue samples. The primary analytical
challenge lies in the potential presence of a labile sulfate group on Tyr27, which dictates the
choice of fragmentation method (CID vs. ETD) to ensure accurate sequence coverage without
stripping the post-translational modification (PTM).

This guide compares the efficacy of Collision-Induced Dissociation (CID) against Electron
Transfer Dissociation (ETD) for validating CCK 26-31, supported by theoretical reference data
and rigorous protocols.

Sequence Specifications & Properties
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Property Value Notes
Sequence Asp-Tyr-Met-Gly-Trp-Met Single letter: DYMGWM
o Hydrolysis at Met31-Asp32
Origin CCK-8 (26-33) Cleavage
bond by NEP
C
H
Formula (Neutral) N Unsulfated form
O
S
Monoisotopic Mass 801.2826 Da Unsulfated
(+SO
Sulfated Mass 881.2394 Da
) - Critical for bioactivity
Isoelectric Point ~3.8 Acidic peptide (Asp + C-term)

Comparative Analysis: Fragmentation Strategies

The choice of MS/MS fragmentation mode is the deciding factor in successfully confirming the

CCK 26-31 sequence, particularly regarding the sulfation state of Tyrosine 27.

Method A: Collision-Induced Dissociation (CID)[2][3][4]

e Mechanism: Vibrational activation via collision with inert gas (N2/Ar).

e Performance on CCK 26-31:

o Pros: Generates rich b- and y-ion series for the peptide backbone if unsulfated. High

sensitivity.

o Cons: If the peptide is sulfated (Tyr-SO
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H), the sulfate—oxygen bond is weaker than the peptide backbone. The spectrum is
dominated by the neutral loss of SO

(

-80 Da), leaving a "bare" peptide signal with poor backbone fragmentation.

o Verdict: Excellent for the unsulfated metabolite; poor for the intact sulfated species.

Method B: Electron Transfer Dissociation (ETD)[2][5][6]

e Mechanism: Radical-induced fragmentation via electron transfer from a fluoranthene anion.
e Performance on CCK 26-31:

o Pros: Preserves labile PTMs. Cleaves the N-C

bond to produce c- and z-ions. The sulfate group remains attached to the Tyrosine,
allowing unambiguous localization of the modification.

o Cons: Lower efficiency for low-charge precursors (z < 3). CCK 26-31 is small and acidic;
generating a +3 charge state requires supercharging reagents (e.g., m-NBA).

o Verdict: The "Gold Standard" for proving sulfation, but technically demanding for this

specific hexapeptide.

Method C: High-Energy Collisional Dissociation (HCD)

e Mechanism: Beam-type CID in a specific collision cell (Orbitrap systems).
o Performance on CCK 26-31:

o Pros: Access to low-mass region. Generates diagnostic immonium ions for Tryptophan
(m/z 159) and Methionine (m/z 104), which are often cut off in trap-based CID.

o Verdict: Best for confirming amino acid composition via diagnostic marker ions.

Visualizing the Biological & Analytical Pathway
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The following diagram illustrates the metabolic generation of CCK 26-31 and the decision
matrix for MS/MS validation.

Click to download full resolution via product page
Figure 1: Metabolic origin of CCK 26-31 and MS/MS fragmentation decision tree.

Experimental Protocol (Self-Validating)

This protocol uses a "Confirm and Verify" approach, utilizing HCD for composition and CID for
sequence.

Reagents

e Solvent A: 0.1% Formic Acid in Water (LC-MS Grade).
e Solvent B: 0.1% Formic Acid in Acetonitrile.

e Standard: Synthetic CCK 26-31 (purity >95%).

Step 1: Chromatographic Separation

¢ Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 pum).

o Gradient: 5% B to 35% B over 10 minutes. Note: CCK fragments are relatively hydrophobic
due to Trp/Met/Phe, but CCK 26-31 lacks the C-terminal Phe, causing it to elute earlier than
intact CCK-8.

Step 2: Mass Spectrometry Settings (Orbitrap/Q-TOF)

» Polarity: Positive Mode.
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e Precursor Isolation: Narrow window (1.0 m/z) to exclude isotopes.

o Collision Energy (NCE): Stepped 25-30-35% (ensures fragmentation of both labile Met-S
bonds and peptide backbone).

Step 3: Data Validation Criteria

e Precursor Mass Accuracy: < 5 ppm error against theoretical m/z 802.2905 ([M+H]

).

e Immonium lon Check: Presence of m/z 159.09 (Trp) and 104.05 (Met).

o Series Continuity: Identification of at least 3 consecutive y-ions.

Reference Data: Theoretical lon Table

Use this table to validate your experimental MS/MS spectrum for the Unsulfated CCK 26-31
([M+H]

= 802.29).
. . . Diagnostic
Residue AA b-ion (N-term) y-ion (C-term)
Feature
Loss of H20
1 Asp (D) 116.03 -
common
Immonium m/z
2 Tyr (Y) 279.10 687.26
136.07
Oxidation prone
3 Met (M) 410.14 524.20
(+16 Da)
4 Gly (G) 467.16 393.16 -
Dominant
5 Trp (W) 653.24 336.14 Immonium m/z
159.09
6 Met (M) - 150.06 ylion
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Note: If analyzing the sulfated variant, add +79.96 Da to all b-ions containing Tyr (b2-b5) and y-
ions containing Tyr (y5).

Troubleshooting & Common Pitfalls
The "Methionine Oxidation" Artifact

CCK 26-31 contains two Methionine residues. During sample preparation, Met is easily
oxidized to Methionine Sulfoxide (+15.99 Da).

e Symptom: Precursor mass shift from 802.29

818.29 or 834.29 (double oxidation).

» Confirmation: Look for the characteristic loss of methanesulfenic acid (-64 Da) from the
oxidized precursor in the MS/MS spectrum.

Isobaric Interference

The sequence contains Asp (115 Da). Be cautious of deamidation artifacts if comparing to Asn-
containing variants, though CCK 26-31 sequence is distinct.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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